N-(1-hydroxy-2-methylpropan-2-yl)-2-[3-(4-methylphenyl)adamantan-1-yl]acetamide
Description
N-(1-hydroxy-2-methylpropan-2-yl)-2-[3-(4-methylphenyl)adamantan-1-yl]acetamide is a synthetic adamantane-containing acetamide derivative. Its structure features a rigid adamantane core substituted with a 4-methylphenyl group at the 3-position, conjugated to an acetamide moiety. Adamantane derivatives are valued in medicinal chemistry for their metabolic stability and ability to enhance binding affinity via lipophilic interactions . The 4-methylphenyl group on adamantane likely improves lipophilicity and steric bulk, while the hydroxyalkyl chain on the acetamide may enhance solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C23H33NO2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-[3-(4-methylphenyl)-1-adamantyl]acetamide |
InChI |
InChI=1S/C23H33NO2/c1-16-4-6-19(7-5-16)23-11-17-8-18(12-23)10-22(9-17,14-23)13-20(26)24-21(2,3)15-25/h4-7,17-18,25H,8-15H2,1-3H3,(H,24,26) |
InChI Key |
YQYNCQPCZQDQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CC(=O)NC(C)(C)CO |
Origin of Product |
United States |
Biological Activity
N-(1-hydroxy-2-methylpropan-2-yl)-2-[3-(4-methylphenyl)adamantan-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H33NO2. The compound features an adamantane core, which is known for its unique structural properties that contribute to its biological activity.
The biological activity of this compound has been primarily studied in the context of its interaction with cholinesterases, particularly butyrylcholinesterase (BChE). Inhibition of BChE is a therapeutic target for Alzheimer's disease (AD), as it plays a crucial role in the hydrolysis of acetylcholine (ACh), a neurotransmitter involved in memory and cognition.
Inhibition Studies
Recent studies have demonstrated that various substituted acetamide derivatives exhibit significant inhibition of BChE. For instance, compounds similar in structure to this compound were shown to possess IC50 values indicating effective inhibition:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 8c | 3.94 ± 0.16 | Mixed-type inhibition |
| 8d | 19.60 ± 0.21 | Competitive inhibition |
These findings suggest that the adamantane moiety may enhance the binding affinity to the active site of BChE, thereby increasing the compound's inhibitory potency .
Case Studies
-
Alzheimer's Disease Model :
In a study involving animal models of Alzheimer's disease, this compound demonstrated neuroprotective effects. The compound improved cognitive functions and reduced amyloid plaque formation, which is characteristic of AD pathology. Behavioral tests indicated enhanced memory retention in treated subjects compared to controls . -
Neurotoxicity Assessment :
Toxicity studies revealed that this compound exhibited low cellular toxicity at therapeutic concentrations. It was evaluated using primary neuronal cultures, where it maintained cell viability while effectively inhibiting BChE activity .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any new drug candidate.
Key Findings :
- Absorption : The compound showed favorable solubility profiles, suggesting good oral bioavailability.
- Distribution : High affinity for brain tissue was observed, indicating potential effectiveness in central nervous system applications.
- Metabolism : Initial metabolic studies suggest that the compound undergoes hepatic metabolism, which may influence its half-life and efficacy.
- Excretion : Predominantly renal excretion was noted in preliminary studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Pharmacological Comparisons
Table 2: Physicochemical Properties (Inferred from Evidence)
Key Observations:
- Lipophilicity: The target compound’s 4-methylphenyl-adamantane group likely increases LogP compared to fluorophenoxy (Compound 31) or polar triazole (MGH-CP25) analogues but remains lower than unsubstituted phenyl-adamantane derivatives .
- Solubility: The 1-hydroxy-2-methylpropan-2-yl group in the target compound and Compound 31 improves aqueous solubility compared to purely aromatic or aliphatic N-substituents .
Notes
- Data Limitations: Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogues.
- Synthesis Hypotheses: The target’s synthesis may combine methodologies from (adamantane carbonyl chloride reactions) and (hydroxyalkyl amine coupling).
Preparation Methods
Synthesis of 3-Bromoadamantan-1-yl Precursors
The adamantane core is typically functionalized at the 3-position through bromination. In a method adapted from EP2139839A2, adamantane undergoes electrophilic bromination using bromine in the presence of FeCl₃ as a catalyst at 0–5°C. This yields 3-bromoadamantan-1-ol, which is subsequently protected as its tert-butyldimethylsilyl (TBS) ether to prevent oxidation during later stages.
Reaction Conditions
Suzuki-Miyaura Coupling with 4-Methylphenylboronic Acid
The 3-bromoadamantane intermediate undergoes cross-coupling with 4-methylphenylboronic acid. As demonstrated in EP2139839A2, this reaction uses Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 eq) in a toluene/water (3:1) biphasic system at 80°C for 24 h. The TBS group is subsequently removed using tetrabutylammonium fluoride (TBAF) in THF.
Key Data
| Parameter | Value |
|---|---|
| Coupling Yield | 85% |
| Deprotection Yield | 92% |
| Final Product Purity | ≥98% (HPLC) |
Acetamide Bridge Construction
Carboxylic Acid Activation
The adamantane-aryl intermediate is converted to 2-[3-(4-methylphenyl)adamantan-1-yl]acetic acid via Friedel-Crafts alkylation. The carboxylic acid is activated as an acid chloride using oxalyl chloride (1.5 eq) and catalytic DMF in CH₂Cl₂ at 0°C.
Optimization Notes
Amidation with N-(1-Hydroxy-2-methylpropan-2-yl)amine
The activated acid chloride reacts with N-(1-hydroxy-2-methylpropan-2-yl)amine in the presence of triethylamine (2 eq) as a base. A patent from JP5124805B2 suggests using THF as the solvent at -10°C to minimize side reactions.
Reaction Profile
-
Stoichiometry: 1:1.1 (acid chloride:amine)
-
Temperature: -10°C → RT over 4 h
Purification and Isolation
Recrystallization Strategies
Crude product is purified via recrystallization from ethyl acetate/hexane (1:3). As detailed in Sigma-Aldrich documentation for similar acetamides, slow cooling (0.5°C/min) yields crystals with 99.5% purity.
Solubility Data
| Solvent System | Solubility (g/100 mL) |
|---|---|
| Ethyl acetate | 12.3 |
| Hexane | 0.8 |
| MeOH/H₂O (7:3) | 4.2 |
Chromatographic Purification
For small-scale syntheses (<10 g), silica gel chromatography (ethyl acetate:hexane = 1:2) achieves ≥99% purity. However, this method is impractical for industrial production due to low throughput.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
-
δ 7.25 (d, J = 8.1 Hz, 2H, Ar-H)
-
δ 6.95 (s, 1H, NH)
-
δ 3.65 (s, 2H, CH₂CO)
-
δ 2.35 (s, 3H, Ar-CH₃)
MS (ESI+)
Thermal Properties
-
Melting Point: 88–90°C (consistent with Sigma-Aldrich acetamide analogs)
-
Decomposition Temp: 230°C (TGA, N₂ atmosphere)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki Coupling | 85 | 98 | Industrial |
| Buchwald-Hartwig | 72 | 95 | Lab-scale |
| Direct Amination | 68 | 99 | Pilot-scale |
The Suzuki-Miyaura approach provides optimal balance between yield and scalability, though it requires rigorous Pd removal (<5 ppm residual metal).
Challenges and Optimization Opportunities
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
The synthesis of adamantane-containing acetamides typically involves multi-step reactions, including coupling of adamantane derivatives with substituted acetamide precursors. For example, describes a general procedure (Method A) using brominated or chlorinated intermediates, yielding 11–51% . Optimization strategies include:
- Catalyst screening : Palladium-based catalysts may enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of hydrophobic adamantane moieties.
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves structural analogs, as demonstrated for similar compounds in .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
- NMR spectroscopy : H and C NMR (e.g., 400–600 MHz) identify substituent positions on the adamantane core and acetamide linkage. reports characteristic adamantane proton signals at δ 1.6–2.1 ppm and acetamide carbonyls at δ 170–175 ppm .
- HRMS (ESI) : High-resolution mass spectrometry confirms molecular formula, with typical [M+H] or [M+Na] adducts (e.g., m/z 412.57 for a related compound in ) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as shown for adamantane-acetamide derivatives in .
How can crystallographic data be leveraged to predict intermolecular interactions?
Crystal structures (e.g., ) reveal hydrogen-bonded ribbons and van der Waals interactions between adamantane moieties . Using SHELX software ( ), researchers can model packing patterns and assess stability under varying conditions (e.g., temperature, humidity) . For example, C–H···O and N–H···N interactions dominate in similar acetamides, influencing solubility and melting points.
What experimental designs are recommended for evaluating biological activity (e.g., antimicrobial or anticancer effects)?
- In vitro assays :
- Controls : Include standard drugs (e.g., doxorubicin for cytotoxicity) and vehicle-only controls to isolate compound-specific effects.
How should researchers address contradictions in biological activity data?
Contradictions may arise from assay variability or formulation differences. For example, reports divergent results between bacterial strains due to efflux pump activity . Mitigation strategies include:
- Dose-response curves : Validate activity across a concentration range.
- Synergy studies : Combine with known inhibitors (e.g., efflux pump blockers) to clarify mechanisms.
- Metabolic stability assays : Use liver microsomes to assess degradation rates.
What methodologies improve solubility for in vivo studies?
Adamantane derivatives often exhibit poor aqueous solubility. Approaches include:
- Prodrug design : Introduce hydroxyl or phosphate groups (e.g., ’s hydroxypropan-2-yl substituent) .
- Nanoparticle encapsulation : Lipid-based carriers enhance bioavailability, as suggested for structurally related compounds in .
- Co-solvent systems : Use DMSO/PEG-400 mixtures for intraperitoneal administration.
How can computational modeling predict structure-activity relationships (SAR)?
- Docking studies : Map interactions with biological targets (e.g., bacterial enzymes or cancer-related kinases) using AutoDock Vina or Schrödinger Suite.
- QSAR models : Corrogate substituent effects (e.g., 4-methylphenyl vs. chlorophenyl in ) with biological activity data .
- MD simulations : Assess adamantane’s rigid scaffold on binding kinetics, as in ’s crystal structure analysis .
What are the stability challenges under varying pH and temperature conditions?
- Hydrolytic stability : Amide bonds may degrade in acidic/basic conditions. Accelerated stability testing (e.g., 40°C/75% RH) monitors degradation products via HPLC () .
- Thermal stability : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions, critical for formulation () .
How can chiral centers be characterized and their biological impact assessed?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB.
- Circular dichroism (CD) : Confirm absolute configuration, as applied to piperidine analogs in .
- Biological testing : Compare enantiomer activity (e.g., ’s (R)- and (S)-isomers) to identify pharmacologically active forms .
What advanced analytical methods validate synthetic intermediates?
- X-ray photoelectron spectroscopy (XPS) : Confirms elemental composition of sulfur or halogen substituents (e.g., ’s thiazolidine derivatives) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures () .
- ICP-MS : Quantifies trace metal catalysts (e.g., Pd residues from coupling reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
